Comparative Antiproliferative Potency: 2-Amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide vs. Trimethylpyrazole Acetamide Analogs
In a comparative cytotoxicity screen against the MCF7 breast cancer cell line, the target compound 2‑amino‑N‑(trimethyl‑1H‑pyrazol‑4‑yl)acetamide dihydrochloride exhibited a GI₅₀ value of 3.79 µM, whereas the structurally related analog 2‑(1,3,5‑trimethyl‑1H‑pyrazol‑4‑yl)acetamide (which lacks the 2‑amino group) displayed significantly weaker activity, with GI₅₀ values typically exceeding 10 µM in parallel assays . This 2.6‑fold increase in potency is attributed to the presence of the primary amine, which enhances both solubility and target‑binding interactions .
| Evidence Dimension | Cytotoxicity (GI₅₀) |
|---|---|
| Target Compound Data | 3.79 µM (MCF7 cell line) |
| Comparator Or Baseline | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide: >10 µM |
| Quantified Difference | ≥ 2.6‑fold lower GI₅₀ |
| Conditions | MCF7 human breast adenocarcinoma cells, standard MTT assay after 48‑72 h exposure |
Why This Matters
The lower GI₅₀ indicates that this compound may serve as a more potent starting point for anticancer lead optimization compared to non‑aminated trimethylpyrazole acetamides.
